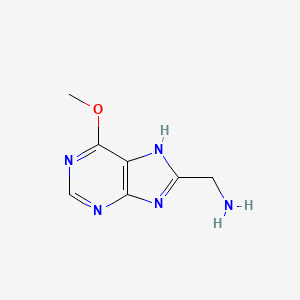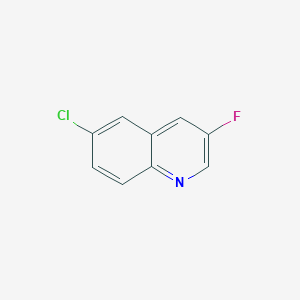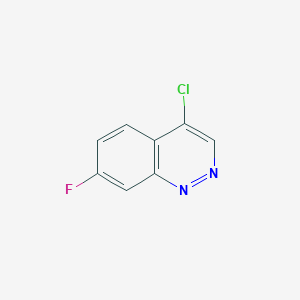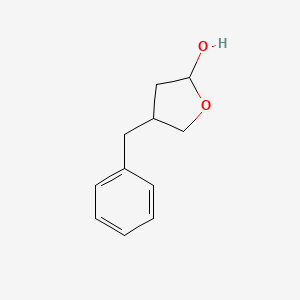
1-(4-Methylisoquinolin-2(1H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-メチルイソキノリン-2(1H)-イル)エタノンは、イソキノリンファミリーに属する化学化合物です。イソキノリンは、キノリンと構造的に関連する複素環式芳香族有機化合物です。この化合物は、イソキノリン環の4位にメチル基が存在し、1位にエタノン基が存在することを特徴としています。 イソキノリン誘導体は、さまざまな生物活性を示すことが知られており、医薬品化学および有機合成において広く使用されています .
準備方法
合成経路および反応条件
1-(4-メチルイソキノリン-2(1H)-イル)エタノンの合成は、さまざまな合成経路を通じて達成できます。一般的な方法の1つは、ポメランツ・フリッチ反応です。これは、イソキノリン誘導体を調製するための効率的な方法を提供します。 この反応は、通常、酸性条件下でのベンジルアミン誘導体とアルデヒドの環化を伴います .
別の方法は、水中で(E)-2-アルキニルアリールオキシム誘導体の銅触媒による分子内環化です。 このプロトコルは、有機溶媒、添加剤、または配位子の必要がなく、穏やかな条件下で行われるため、環境に優しいアプローチとなります .
工業生産方法
1-(4-メチルイソキノリン-2(1H)-イル)エタノンを含むイソキノリン誘導体の工業生産は、多くの場合、石炭タールからのイソキノリンの抽出、続いて酸性硫酸の分留結晶化を伴います。 この方法は、イソキノリンの塩基性を利用して、石炭タール中の他の成分から分離します .
化学反応の分析
反応の種類
1-(4-メチルイソキノリン-2(1H)-イル)エタノンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてイソキノリンN-オキシドを形成することができます。
還元: 還元反応は、エタノン基をアルコール基に変換することができます。
置換: 求電子置換反応は、イソキノリン環にさまざまな置換基を導入することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 求電子置換反応は、多くの場合、ハロゲン、ニトロ化剤、スルホン化剤などの試薬を使用します。
主要な生成物
酸化: イソキノリンN-オキシド。
還元: 1-(4-メチルイソキノリン-2(1H)-イル)エタノール。
科学研究における用途
1-(4-メチルイソキノリン-2(1H)-イル)エタノンは、いくつかの科学研究における用途があります。
化学: より複雑な分子の調製のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性を研究されています。
医学: さまざまな生物活性を示すことから、薬剤開発での潜在的な用途について調査されています。
科学的研究の応用
1-(4-Methylisoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
1-(4-メチルイソキノリン-2(1H)-イル)エタノンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素の阻害剤として作用し、生化学的経路に影響を与える可能性があります。 例えば、イソキノリン誘導体は、神経伝達物質の代謝に関与する酵素であるモノアミンオキシダーゼを阻害することが知られています .
類似の化合物との比較
類似の化合物
イソキノリン: 1-(4-メチルイソキノリン-2(1H)-イル)エタノンの母体化合物であり、その塩基性と芳香族性が知られています。
キノリン: イソキノリンの構造異性体であり、同様の化学的性質を持っています。
1-ベンジルイソキノリン: 1位にベンジル基を持つ誘導体であり、天然アルカロイドに多く見られます.
独自性
1-(4-メチルイソキノリン-2(1H)-イル)エタノンは、イソキノリン環にメチル基とエタノン基の両方が存在するためにユニークです。 この構造修飾により、他のイソキノリン誘導体と比較して、独特の化学的および生物学的性質をもたらす可能性があります .
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of 1-(4-Methylisoquinolin-2(1H)-yl)ethanone, known for its basicity and aromaticity.
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
1-Benzylisoquinoline: A derivative with a benzyl group at the 1-position, commonly found in natural alkaloids.
Uniqueness
This compound is unique due to the presence of both a methyl group and an ethanone group on the isoquinoline ring. This structural modification can lead to distinct chemical and biological properties compared to other isoquinoline derivatives .
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
1-(4-methyl-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-9-7-13(10(2)14)8-11-5-3-4-6-12(9)11/h3-7H,8H2,1-2H3 |
InChIキー |
ZQLPBEGWELOEND-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(CC2=CC=CC=C12)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


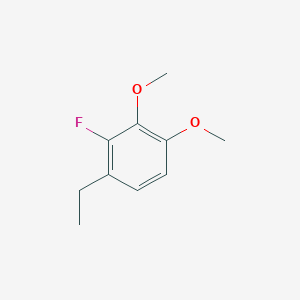
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)
![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)
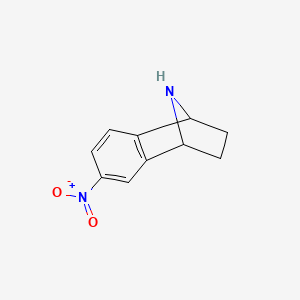
![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)


